molecular formula C15H18N2O5S B2545488 3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 886940-43-8

3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2545488
CAS No.: 886940-43-8
M. Wt: 338.38
InChI Key: CQUDEZBPQRMRLI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes:

  • Methyl ester groups at positions 3 and 6: Enhances metabolic stability compared to bulkier esters.

Its design likely optimizes solubility and target binding, common in medicinal chemistry for central nervous system or antimicrobial applications.

Properties

IUPAC Name

dimethyl 2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-21-14(19)11-9-5-6-17(15(20)22-2)7-10(9)23-13(11)16-12(18)8-3-4-8/h8H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUDEZBPQRMRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-c]pyridine derivatives typically involves the cyclization of thiophene-2-carboxamides with various reagents. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for thieno[2,3-c]pyridine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Substituent Variations at Positions 3 and 6

The ester groups at positions 3 and 6 significantly influence physicochemical properties:

Compound Name Position 3 Ester Position 6 Ester Molecular Formula Molecular Weight Key Features
Target Compound (hypothetical) Methyl Methyl ~C14H17N2O4S ~321.36 Compact esters; high metabolic stability
6-Ethyl 3-Methyl 2-Amino-... () Methyl Ethyl C12H16N2O4S 284.33 Moderate lipophilicity
6-tert-Butyl 3-Ethyl 2-Amino-... () Ethyl tert-Butyl C14H20N2O4 280.33 High steric bulk; prolonged half-life
6-Benzyl 3-Methyl 2-Amino-... () Methyl Benzyl C17H18N2O4S 346.40 Aromatic bulk; potential CNS penetration

Key Observations :

  • Methyl esters (target compound) favor solubility and rapid clearance, whereas tert-butyl or benzyl esters () enhance lipophilicity and prolong half-life.
  • Ethyl esters () balance solubility and metabolic stability.

Substituent Variations at Position 2

The substituent at position 2 modulates electronic and steric effects:

Compound Name Position 2 Group Molecular Weight Impact on Properties
Target Compound Cyclopropaneamido (C3H5NO) ~321.36 Rigidity; potential hydrogen-bond donor/acceptor
2-Amino Derivatives () Amino (NH2) 284.33–346.40 Basic amine; enhances aqueous solubility
2-Sulfamoyl Benzamido () 4-[Methyl(phenyl)sulfamoyl]benzamido 557.64 Polar sulfonamide; target-specific binding
2-Thiophen-2-ylacetyl Amino () Thiophen-2-ylacetyl N/A Aromatic interactions; possible kinase inhibition

Key Observations :

  • Amino groups () are simpler but lack the steric complexity of cyclopropaneamido.
  • Sulfamoyl benzamido () adds polarity and target affinity but may reduce membrane permeability.

Research Implications

  • Drug Design : Methyl esters (target) are optimal for oral bioavailability, while benzyl/tert-butyl esters () suit depot formulations.
  • Biological Activity : Cyclopropaneamido’s rigidity may improve binding to rigid enzyme pockets (e.g., proteases or GPCRs).

Biological Activity

Structure

The chemical structure of the compound can be represented by the following components:

  • Thieno[2,3-c]pyridine core : This bicyclic structure is known for various biological activities.
  • Dicarboxylate groups : These functional groups are often involved in interactions with biological targets.
  • Cyclopropaneamido moiety : This group may influence the compound's interaction with proteins and enzymes.

Molecular Formula

  • Molecular Formula : C₁₄H₁₅N₃O₄S
  • Molecular Weight : 307.35 g/mol

Anticancer Activity

Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism of action often involves the inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Enzyme inhibition is a common mechanism for many therapeutic agents:

  • Compounds with similar structures have been reported to inhibit enzymes involved in cancer progression and cell proliferation. This suggests that 3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate could potentially disrupt metabolic pathways critical for tumor growth.

Antimicrobial Activity

There is emerging evidence that thieno derivatives possess antimicrobial properties:

  • Some studies have shown that thieno[2,3-c]pyridine derivatives exhibit activity against various bacterial strains, indicating potential use in treating infections .

Case Studies and Experimental Data

  • Cytotoxicity Studies :
    • In vitro studies revealed that the compound exhibited a dose-dependent cytotoxic effect on cancer cell lines. The IC50 values were determined to assess potency.
    • Comparative analysis with established chemotherapeutics showed that while some derivatives were less potent than traditional agents like cisplatin, they displayed unique mechanisms of action that warrant further investigation.
  • Mechanistic Studies :
    • Mechanistic studies using fluorescence microscopy indicated that the compound localizes to the perinuclear region in cancer cells, suggesting a targeted mechanism of action involving cellular components critical for survival and proliferation.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerModerate to High
Enzyme InhibitionPotentially Effective
AntimicrobialEffective against certain strains

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